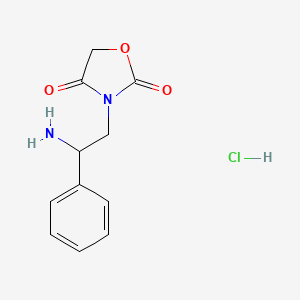

3-(2-Amino-2-phenylethyl)oxazolidine-2,4-dione hydrochloride

Description

3-(2-Amino-2-phenylethyl)oxazolidine-2,4-dione hydrochloride is a synthetic organic compound featuring an oxazolidine-2,4-dione core substituted with a 2-amino-2-phenylethyl group and a hydrochloride counterion. These compounds are typically synthesized via condensation reactions and characterized using techniques like LC/MS, NMR, and melting point analysis .

Properties

IUPAC Name |

3-(2-amino-2-phenylethyl)-1,3-oxazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3.ClH/c12-9(8-4-2-1-3-5-8)6-13-10(14)7-16-11(13)15;/h1-5,9H,6-7,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXQZKYRRELJKOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(2-Amino-2-phenylethyl)oxazolidine-2,4-dione hydrochloride involves multicomponent reactions of 1,2-amino alcohols . One common method includes the metal-free domino cyclization/decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids . Another approach involves a tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters followed by base-catalyzed cyclization .

Chemical Reactions Analysis

3-(2-Amino-2-phenylethyl)oxazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in several therapeutic areas due to its structural properties and biological activity.

Antifungal Activity

Recent studies have highlighted the antifungal properties of oxazolidine derivatives, including 3-(2-Amino-2-phenylethyl)oxazolidine-2,4-dione hydrochloride. In a study focusing on the synthesis of novel oxazolidinediones, it was found that certain derivatives exhibited moderate to excellent antifungal activity against pathogens such as Rhizoctonia solani and Botrytis cinerea. The introduction of specific substituents significantly enhanced the efficacy of these compounds, indicating that structural modifications can lead to improved antifungal properties .

Inhibition of Enzymatic Activity

The compound has been investigated for its potential as an inhibitor of acid ceramidase, an enzyme involved in sphingolipid metabolism. In vitro studies demonstrated that certain oxazolidine derivatives could effectively inhibit this enzyme, suggesting their utility in treating conditions related to sphingolipid dysregulation, such as neurodegenerative diseases .

Agricultural Applications

The agricultural sector has also explored the use of oxazolidine derivatives for their biocidal properties.

Plant Protection

Research has indicated that compounds like this compound may serve as effective agents against plant pathogens. For instance, a study reported significant protective effects against tomato gray mold, demonstrating both curative and preventive capabilities when applied in vivo . The mechanism involved alterations in mycelial morphology and inhibition of spore germination.

Synthetic Pathways and Structural Modifications

Understanding the synthesis and modification of this compound is crucial for enhancing its applications.

Synthesis Techniques

The synthesis typically involves condensation reactions leading to the formation of the oxazolidine ring. Various substituents can be introduced at different positions on the aromatic ring to optimize biological activity. For example, studies have shown that introducing fluorine atoms can markedly improve antifungal efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis is vital for identifying how changes in molecular structure affect biological activity. For instance, modifications at the C(4)- and C(5)-positions of the oxazolidine core have been systematically studied to enhance pharmacological properties .

Case Studies and Research Findings

A comprehensive review of recent literature reveals several key findings regarding the applications of this compound:

Mechanism of Action

The mechanism of action of 3-(2-Amino-2-phenylethyl)oxazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . This inhibition can lead to various biological effects, including antimicrobial activity .

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

Compounds with the oxazolidine-2,4-dione core exhibit diverse properties depending on substituents. For example:

- 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride () has a molecular formula of C₆H₉ClN₂O₃ (MW: 192.6 g/mol). Its azetidine substituent introduces a compact cyclic amine, likely enhancing solubility in polar solvents compared to aromatic analogs .

- (Z)-5-(4-Chlorobenzylidene)-3-(4-methoxyphenyl)oxazolidine-2,4-dione () features a chlorobenzylidene group, resulting in a higher melting point (204–206°C) due to increased crystallinity from planar aromatic stacking .

- 3-(2-Amino-3-methylbutyl)oxazolidine-2,4-dione hydrochloride () incorporates a branched alkyl chain, which may improve lipophilicity and membrane permeability compared to the phenyl-containing target compound .

Spectral and Analytical Data

- (Z)-5-(4-Chlorobenzylidene)-3-p-tolyloxazolidine-2,4-dione () shows distinct ¹H NMR signals at δ 8.10 (s, 1H, CH=) and δ 3.85 (s, 3H, OCH₃), reflecting its substituents’ electronic environments .

- The target compound’s hypothetical 2-phenylethyl group would likely produce aromatic proton signals near δ 7.2–7.5 in ¹H NMR, similar to analogs in and .

Imidazolidine-2,4-dione Derivatives

Compounds like 3-{2-Hydroxy-3-[4-(2-cyanophenyl)piperazin-1-yl]propyl}-5,5-dimethylimidazolidine-2,4-dione hydrochloride (, Compound 15) replace the oxazolidine oxygen with a nitrogen, creating an imidazolidine core. ~4–5 minutes for oxazolidine derivatives in ) .

Hydrochloride Salts

Hydrochloride salts, such as 3-(Pyrrolidin-3-yl)oxazolidine-2,4-dione hydrochloride (), improve water solubility and stability. The target compound’s hydrochloride form would similarly enhance bioavailability compared to its free base .

Data Tables

Table 1: Oxazolidine-2,4-dione Derivatives

| Compound Name | Molecular Formula | MW (g/mol) | Melting Point (°C) | Purity (%) | Retention Time (min) | Key NMR Signals (¹H/¹³C) |

|---|---|---|---|---|---|---|

| Target (hypothetical) | C₁₁H₁₃ClN₂O₃ | ~256.7 | N/A | N/A | N/A | δ 7.2–7.5 (aryl), δ 4.5 (NH₂) |

| (Z)-5-(4-Chlorobenzylidene)-3-p-tolyl (E3) | C₁₇H₁₁ClNO₃ | 312.7 | 188–190 | 93 | N/A | δ 8.10 (CH=), δ 2.40 (CH₃) |

| 3-(Azetidin-3-yl) (E5) | C₆H₉ClN₂O₃ | 192.6 | N/A | N/A | N/A | δ 3.80–4.20 (azetidine H) |

Table 2: Imidazolidine-2,4-dione Derivatives ()

| Compound ID | Purity (%) | Retention Time (min) | Key Substituents |

|---|---|---|---|

| 9 | 100 | 5.10 | 4-(4-Chlorophenoxy)piperidin-1-yl, 4-fluorophenyl |

| 15 | 98.25 | 3.04 | 4-(2-Cyanophenyl)piperazin-1-yl, 5,5-dimethyl |

Biological Activity

3-(2-Amino-2-phenylethyl)oxazolidine-2,4-dione hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

The compound has the molecular formula and a molecular weight of approximately 256.69 g/mol. It is characterized by its oxazolidine structure, which is known for various biological interactions.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound acts by binding to specific enzymes, inhibiting their activity. This is particularly relevant in the context of protein synthesis and metabolic pathways.

- Receptor Interaction : It may interact with cellular receptors, influencing signaling pathways that regulate cell growth and differentiation.

Antibacterial Properties

Oxazolidinones are well-known for their antibacterial effects, with compounds like Linezolid being used clinically. The oxazolidine framework is associated with the inhibition of bacterial protein synthesis, making it a target for the development of new antibiotics . Although specific studies on this compound's antibacterial activity are not extensively documented, its classification within the oxazolidinone family indicates potential therapeutic applications.

Anti-inflammatory Effects

Emerging research has indicated that certain oxazolidinone derivatives possess anti-inflammatory properties. These compounds can modulate immune responses and reduce inflammation through various biochemical pathways . The exact mechanisms for this compound remain to be fully elucidated but warrant further investigation.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally related compounds can be insightful:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| Linezolid | Antibacterial | First-line treatment for Gram-positive infections |

| Tedizolid | Antibacterial | Improved potency against resistant strains |

| 4-(2-Phenylethyl)-1,3-oxazolidine-2,5-dione | Antifungal | Effective against plant pathogens |

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized novel oxazolidinediones and evaluated their antifungal activity against multiple pathogens. Modifications to the phenoxy group significantly affected efficacy .

- Structure–Activity Relationship (SAR) : Research into SAR has revealed that specific substitutions on the oxazolidinone ring can enhance biological activity. For example, introducing fluorine atoms improved antifungal efficacy in related compounds .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar oxazolidinones suggest that modifications can lead to improved bioavailability and reduced toxicity profiles, which could be applicable to this compound .

Q & A

What are the optimal synthetic routes for 3-(2-Amino-2-phenylethyl)oxazolidine-2,4-dione hydrochloride, and how do substituents affect reaction yields?

Basic

Synthetic routes often involve cyclization reactions of amino-alcohol precursors with carbonylating agents. For example, oxazolidine-2,4-dione derivatives are synthesized via acid-catalyzed coupling of ynamides and azides, as shown in Scheme 7 of . Substituents on the aryl group (e.g., chloro, methoxy) significantly influence yields due to electronic and steric effects. For instance, electron-withdrawing groups like -Cl improve yields (up to 93% in ), while bulky substituents may reduce efficiency .

How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Basic

Purity is validated via LC/MS (retention time and molecular ion peaks) and HPLC (purity >95% as in ). Structural confirmation relies on - and -NMR:

- NMR : Key signals include the oxazolidine-dione carbonyl carbons (~170–175 ppm) and aromatic protons (δ 6.5–8.0 ppm). provides detailed chemical shifts for analogous compounds, such as (Z)-5-(4-Chlorobenzylidene)-3-p-tolyloxazolidine-2,4-dione .

What mechanistic insights explain the formation of oxazolidine-2,4-dione derivatives under acidic conditions?

Advanced

Under acidic conditions, ynamides react with azides via a proposed [3+2] cycloaddition, followed by rearrangement to form the oxazolidine-dione core (Scheme 7, ). Computational studies suggest that protonation of intermediates stabilizes transition states, favoring ring closure . Contradictions in product distribution (e.g., unexpected coupling products) may arise from competing pathways, requiring DFT analysis to resolve .

How can computational models predict the stereochemical outcomes of reactions involving this compound?

Advanced

Density Functional Theory (DFT) calculations map energy landscapes of intermediates to predict regioselectivity and stereochemistry. For example, used computational models to rationalize the preference for Z-isomers in oxazolidine-dione formation. Solvent effects and steric interactions are critical parameters in these simulations .

What strategies are effective in resolving contradictions in NMR data for structurally similar derivatives?

Basic

Discrepancies in NMR signals (e.g., overlapping aromatic protons) are resolved using:

- 2D NMR (COSY, HSQC) to assign coupled spins.

- Variable-temperature NMR to reduce signal broadening.

highlights the use of -NMR to distinguish between methyl and methylene groups in imidazolidine-dione analogs .

What role does aryl topology play in the biological activity or reactivity of this compound?

Advanced

Aryl substituents modulate electronic density and steric hindrance, impacting both reactivity and bioactivity. For example, para-substituted chlorophenyl groups enhance electrophilicity, accelerating nucleophilic attacks ( ). In contrast, ortho-substituents may hinder ring closure, reducing yields .

How do reaction conditions influence the regioselectivity of ring-closure reactions in oxazolidine-dione synthesis?

Advanced

Solvent polarity and catalyst choice dictate regioselectivity. Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, favoring oxazolidine-dione formation over alternative pathways. demonstrates that chlorination agents (e.g., PCl) can shift selectivity toward isoxazole derivatives, requiring careful optimization .

What are the critical parameters for scaling up synthesis while maintaining high purity?

Basic

Key parameters include:

- Reagent stoichiometry : Excess carbonylating agents improve cyclization efficiency.

- Temperature control : Slow heating prevents decomposition (e.g., used reflux conditions).

- Workup procedures : Acidic extraction removes unreacted amines, ensuring >95% purity ( ) .

How can asymmetric synthesis techniques obtain enantiomerically pure forms of this compound?

Advanced

Chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) induce asymmetry during cyclization. discusses asymmetric polymerization of oxiranes, suggesting analogous strategies for oxazolidine-diones. Enantiomeric excess is verified via chiral HPLC or optical rotation .

What analytical challenges arise when differentiating isomeric oxazolidine-dione derivatives?

Advanced

Isomers (e.g., Z vs. E or regioisomers) require advanced techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.